molecular formula C17H21ClN4O2 B2967706 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1795190-25-8

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2967706
CAS No.: 1795190-25-8
M. Wt: 348.83
InChI Key: ZVTFDEUIBOCGOH-UHFFFAOYSA-N
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Description

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a structurally complex molecule featuring a 1,2,3-triazole ring fused to a piperidine moiety, a para-chlorophenoxy group, and a 2-methylpropan-1-one functional group. The para-chlorophenoxy substituent is commonly associated with bioactive molecules, particularly in agrochemicals and pharmaceuticals, due to its electron-withdrawing properties and resistance to metabolic degradation . The ketone group at the propan-1-one position may enhance metabolic stability compared to alcohol analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-17(2,24-15-5-3-13(18)4-6-15)16(23)21-10-7-14(8-11-21)22-12-9-19-20-22/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFDEUIBOCGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)N2C=CN=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached via an etherification reaction, where a chlorophenol reacts with an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with the chlorophenoxy-methylpropanone moiety under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological disorders or infections.

    Biological Studies: It can be used as a probe to study biological pathways involving triazole and piperidine derivatives.

    Materials Science: The compound may serve as a building block for designing new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The chlorophenoxy group can contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole

The target compound’s 1,2,3-triazole distinguishes it from widely used 1,2,4-triazole derivatives like mefentrifluconazole (1,2,4-triazol-1-yl) . The 1,2,3-triazole’s nitrogen atoms are adjacent, creating a distinct hydrogen-bonding profile compared to the 1,2,4-isomer. For example, mefentrifluconazole’s 1,2,4-triazole is critical for binding fungal cytochrome P450 enzymes, a mechanism less likely in 1,2,3-triazole derivatives due to steric and electronic differences. This structural variation may alter target affinity or selectivity in biological systems.

Heterocyclic Ring Systems: Piperidine vs. Piperazine and Pyrazole

  • Piperidine (Target) : The six-membered piperidine ring in the target compound is less basic than piperazine (two nitrogen atoms) but contributes to membrane permeability due to its moderate lipophilicity.
  • Piperazine () : The compound 4-[...]piperazin-1-yl in features a piperazine ring, which increases solubility via protonation but may reduce blood-brain barrier penetration compared to piperidine .

Chlorophenoxy Group and Substituent Effects

The para-chlorophenoxy group in the target compound is structurally analogous to the 4-chlorophenoxy moiety in mefentrifluconazole . However, in mefentrifluconazole, this group is part of a trifluoromethylphenyl system, enhancing lipophilicity and resistance to oxidative metabolism. The target compound’s simpler chlorophenoxy group may offer a balance between solubility and metabolic stability.

Functional Group Variations: Ketone vs. Alcohol

The propan-1-one (ketone) in the target compound contrasts with the propan-2-ol (alcohol) in mefentrifluconazole. Ketones are generally more metabolically stable than alcohols, which are prone to oxidation or conjugation. This difference could extend the half-life of the target compound in vivo compared to alcohol-bearing analogs.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Heterocycle Chlorophenoxy Group Key Substituents Functional Group Potential Activity
Target Compound 1,2,3-Triazole, Piperidine Yes (para) 2-Methylpropan-1-one Ketone Antifungal (speculative)
Mefentrifluconazole 1,2,4-Triazole Yes (trifluoromethylphenyl) Propan-2-ol Alcohol Antifungal (known)
1-(4-Chlorophenyl)-2-(4-methylpyrazol-1-yl)ethan-1-one Pyrazole 4-Chlorophenyl Methylpyrazole Ketone Unspecified
Piperazine-Triazolone Derivative 1,2,4-Triazol-3-one Indirect (via linker) Piperazine, Dioxolane Triazolone Unspecified

Key Research Findings and Implications

Triazole Position Matters : The 1,2,3-triazole in the target compound may offer unique binding modes compared to 1,2,4-triazole antifungals, though this requires experimental validation .

Piperidine vs.

Chlorophenoxy as a Pharmacophore: The para-chlorophenoxy group’s presence in both the target compound and mefentrifluconazole underscores its role in bioactive molecule design .

Ketone Stability : The ketone functional group may confer metabolic advantages over alcohol-bearing analogs, warranting further pharmacokinetic studies.

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic derivative that incorporates a triazole moiety and a piperidine structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20ClN5O\text{C}_{16}\text{H}_{20}\text{ClN}_5\text{O}

Antibacterial Activity

Research has indicated that derivatives of 1H-1,2,3-triazole exhibit significant antibacterial properties. A study by Huang et al. (2010) synthesized various 4-substituted triazole-piperidine compounds and evaluated their antibacterial efficacy. The results demonstrated that these compounds showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that the triazole ring enhances the interaction with bacterial cell walls .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. A notable study highlighted the cytotoxic effects of similar triazole-containing compounds on various cancer cell lines. For instance, compounds with a triazole moiety were found to inhibit cell proliferation in colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency .

Case Study 1: Antibacterial Efficacy

In a comparative study involving several triazole derivatives, the compound demonstrated an IC50 value of 12 μM against Staphylococcus aureus, showcasing its potential as an effective antibacterial agent . The mechanism of action was attributed to the inhibition of essential bacterial enzymes.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxicity of related triazole derivatives against human breast cancer cells (MCF-7). The study reported varying degrees of cytotoxicity with one derivative showing an IC50 value of 27.3 μM , indicating promising anticancer activity .

Data Tables

CompoundActivity TypeCell Line/BacteriaIC50 Value (μM)
This compoundAntibacterialStaphylococcus aureus12
Related Triazole DerivativeAnticancerHCT-1166.2
Related Triazole DerivativeAnticancerMCF-727.3

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring enhances lipophilicity and allows for better cell membrane penetration. Furthermore, it may act as a chelating agent for metal ions essential for bacterial growth or cancer cell proliferation.

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